molecular formula C14H14N2O3 B10855302 Tomaymycin DM CAS No. 945490-09-5

Tomaymycin DM

Cat. No.: B10855302
CAS No.: 945490-09-5
M. Wt: 258.27 g/mol
InChI Key: GXKVYHPROGIVCL-VIFPVBQESA-N
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Description

Tomaymycin DM is a derivative of Tomaymycin, a pyrrolobenzodiazepine (PBD) compound. It functions as a DNA alkylator and is utilized in the formulation of antibody-drug conjugates (ADCs) by attaching to tumor-targeting antibodies . This compound is known for its antitumor and antibiotic properties, making it a valuable compound in medical research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tomaymycin DM is synthesized through a series of chemical reactions involving the parent compound, Tomaymycin. The synthesis involves the formation of a PBD dimer, which is then modified to produce this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and other reaction parameters. The final product is purified through various techniques such as chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tomaymycin DM undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that retain the core PBD structure. These derivatives are often used in further research and development of new therapeutic agents .

Scientific Research Applications

Tomaymycin DM has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity and properties of PBDs.

    Biology: Investigated for its interactions with DNA and its potential as a DNA-binding agent.

    Medicine: Explored for its antitumor properties and its use in the development of ADCs for targeted cancer therapy.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

Tomaymycin DM exerts its effects by alkylating DNA, which involves the formation of covalent bonds with the DNA molecule. This process disrupts the normal function of DNA, leading to cell death. The molecular targets of this compound include specific sequences within the DNA, and the pathways involved in its mechanism of action are related to DNA damage and repair .

Comparison with Similar Compounds

Tomaymycin DM is compared with other similar compounds, such as:

This compound is unique due to its specific modifications that enhance its DNA alkylating ability and its use in ADCs, making it a valuable compound in targeted cancer therapy .

Properties

CAS No.

945490-09-5

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(6aS)-3-hydroxy-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1

InChI Key

GXKVYHPROGIVCL-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O

Origin of Product

United States

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